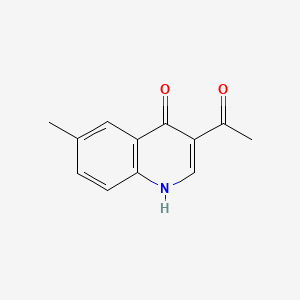
3-acetyl-6-methyl-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-6-methyl-1H-quinolin-4-one is a member of quinolines.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
A study highlighted the synthesis of novel compounds derived from 3-acetyl-6-methyl-1H-quinolin-4-one, demonstrating significant anticancer and antimicrobial activities. These compounds showed promising results against specific cancer cells and Gram-negative bacteria, indicating their potential as anticancer and antimicrobial agents (Bolakatti et al., 2020).
Application in Antimalarial Drug Discovery
Research exploring the chemical properties of quinolin-2-one derivatives, closely related to this compound, suggested their potential in antimalarial drug discovery. The study conducted acylation and other chemical transformations to identify new antimalarial drugs (Asías et al., 2003).
Synthesis and Characterization for Anticancer Applications
A study focused on synthesizing and characterizing quinolin-2-one derivatives, indicating potential anticancer applications. Some of these synthesized compounds showed promising anticancer activity against specific cell lines, underscoring their therapeutic potential (Desai et al., 2017).
Molecular Rearrangement and Synthesis for Various Applications
The molecular rearrangement of this compound derivatives has been studied, leading to the synthesis of various compounds with potential applications in different fields, including pharmaceuticals and materials science (Klásek et al., 2003).
Photochemical Reactions and Applications
Investigations into the photochemical reactions of compounds related to this compound have been conducted. These studies help in understanding the chemical properties and potential applications of these compounds in various fields (Ono & Hata, 1983).
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
3-acetyl-6-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-11-9(5-7)12(15)10(6-13-11)8(2)14/h3-6H,1-2H3,(H,13,15) |
Clé InChI |
HEUUNOJLQNBBHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


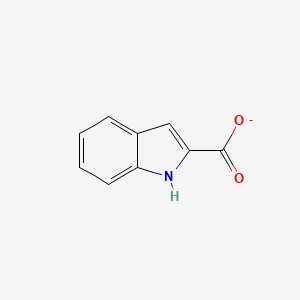
![1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B1230500.png)
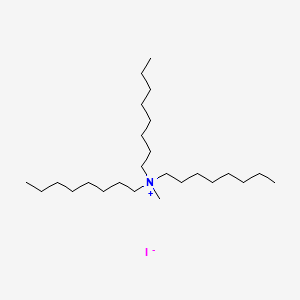
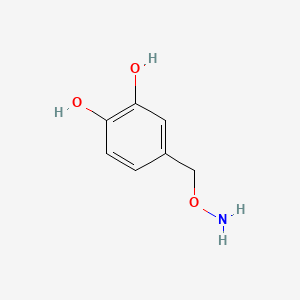
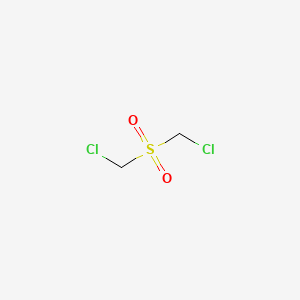
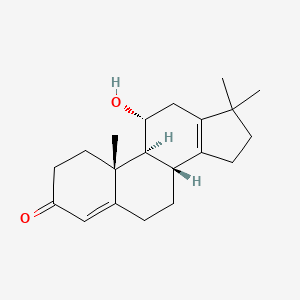
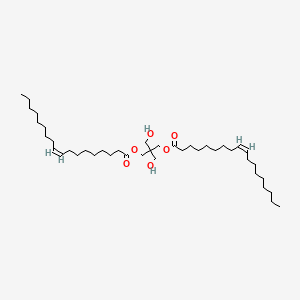
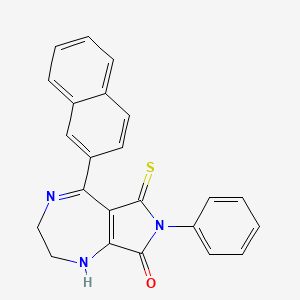
![1-(3,4-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B1230511.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide](/img/structure/B1230512.png)
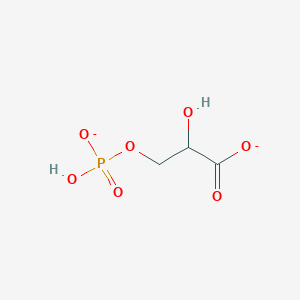
![1-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one](/img/structure/B1230514.png)
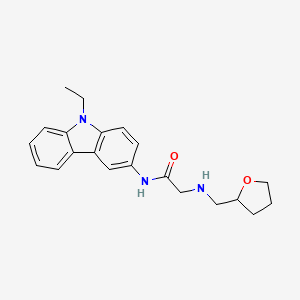
![2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1230519.png)
